1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Description
1-[(2-Chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative featuring a 2-chlorophenylmethyl group and a pyridin-4-ylmethyl substituent. Piperazine derivatives are widely studied for their pharmacological versatility, including antihistaminic, antipsychotic, and anticancer activities.
Properties
Molecular Formula |
C17H20ClN3 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20ClN3/c18-17-4-2-1-3-16(17)14-21-11-9-20(10-12-21)13-15-5-7-19-8-6-15/h1-8H,9-14H2 |
InChI Key |
QAIDGFPPKMCSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine typically involves the reaction of 1-(2-chlorophenyl)methanamine with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(pyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Piperazine derivatives vary significantly in bioactivity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The 2-chlorophenyl group in the target compound may confer different steric and electronic effects compared to 4-chlorophenyl analogs like meclizine. For instance, 4-chloro substituents in meclizine are associated with antihistaminic activity, while 2-chloro groups may influence metabolic pathways .
- Heterocyclic Moieties : The pyridine ring in the target compound increases polarity (logP ~2.5 estimated) compared to phenyl or benzyl substituents (logP ~3.5–4.5 in meclizine) .
- Synthetic Accessibility : The target compound can likely be synthesized via sequential alkylation of piperazine using 2-chlorobenzyl and pyridin-4-ylmethyl halides, similar to methods in for related piperazine derivatives .
Key Insights :
- Antihistaminic Activity : Meclizine’s 4-chlorobenzhydryl group is critical for H1 receptor binding, whereas the target compound’s pyridine may shift activity toward other receptors (e.g., serotonin or dopamine) .
- Cytotoxicity : Analogous 4-chlorobenzhydryl derivatives () show cytotoxicity via apoptosis, suggesting the target compound’s pyridine could enhance DNA intercalation or kinase inhibition .
- Receptor Affinity : Nitro and methoxy substituents in ’s compounds improve dopamine D2 receptor binding, indicating that electron-withdrawing groups (e.g., 2-chloro) in the target compound may similarly modulate affinity .
Metabolic and Pharmacokinetic Considerations
- Metabolism : Meclizine undergoes extensive hepatic metabolism, including oxidation and glucuronidation (). The target compound’s 2-chloro group may reduce CYP450-mediated degradation compared to 4-chloro isomers .
- Solubility : The pyridine moiety likely improves aqueous solubility (~50–100 μg/mL estimated) versus lipophilic analogs like meclizine (~20 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
